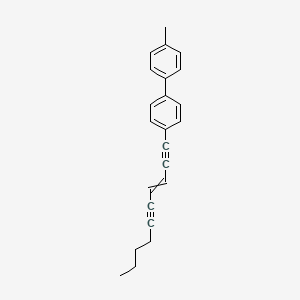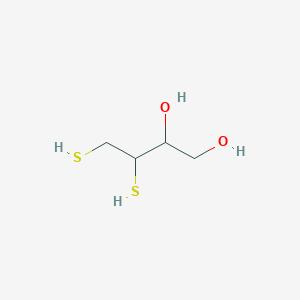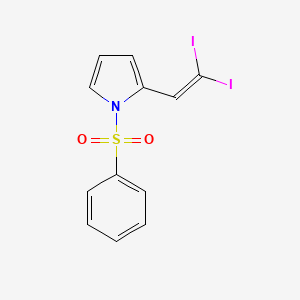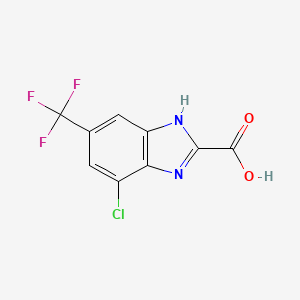
4-(Dec-3-ene-1,5-diyn-1-yl)-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is a chemical compound known for its unique structure and properties. This compound features a biphenyl core with a dec-3-ene-1,5-diyn-1-yl substituent and a methyl group. The presence of the conjugated diynyl group and the biphenyl structure imparts interesting chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
科学的研究の応用
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diynyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the dec-3-ene-1,5-diyn-1-yl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
823228-33-7 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-dec-3-en-1,5-diynyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H22/c1-3-4-5-6-7-8-9-10-11-21-14-18-23(19-15-21)22-16-12-20(2)13-17-22/h8-9,12-19H,3-5H2,1-2H3 |
InChIキー |
BALRCOABDCJTNM-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)



![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)


![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

